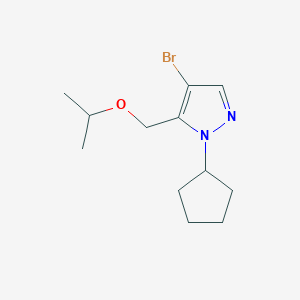
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole, also known as BIRB 796, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 is a selective inhibitor of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 binds to the ATP-binding site of p38 MAPK, preventing its activation and downstream signaling. This results in a reduction in inflammation, apoptosis in cancer cells, and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to stimuli, such as lipopolysaccharide (LPS). In addition, 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7. Furthermore, 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has several advantages and limitations for lab experiments. One advantage is its selectivity for p38 MAPK, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, a limitation of 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796. One direction is the development of more potent and selective inhibitors of p38 MAPK. Another direction is the investigation of the potential therapeutic applications of 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 in other diseases, such as cardiovascular disease and diabetes. Furthermore, the use of 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of more efficient synthesis methods for 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 could lead to its wider use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been extensively studied for its potential therapeutic applications in various diseases. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the activation of p38 MAPK signaling pathway. 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been shown to inhibit this pathway, leading to a reduction in inflammation. In addition, 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been studied for its potential anti-cancer effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Furthermore, 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopentyl-5-(propan-2-yloxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-9(2)16-8-12-11(13)7-14-15(12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYXHAMFPHYRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178538 | |
| Record name | 1H-Pyrazole, 4-bromo-1-cyclopentyl-5-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole | |
CAS RN |
1856018-30-8 | |
| Record name | 1H-Pyrazole, 4-bromo-1-cyclopentyl-5-[(1-methylethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856018-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-cyclopentyl-5-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



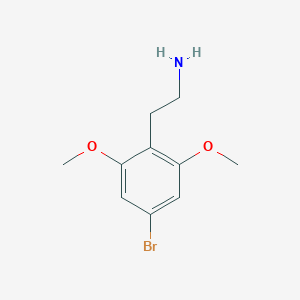
![Methyl 4-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1653415.png)
![4-(pyrrolidin-1-yl)-6-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B1653418.png)
![4-[2-(1,3-Dioxolan-2-YL)ethoxy]-3-iodobenzonitrile](/img/structure/B1653419.png)

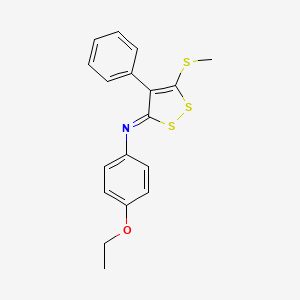
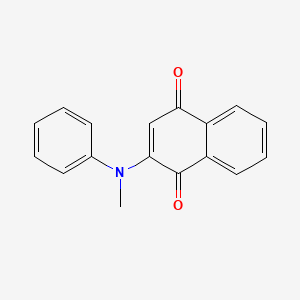

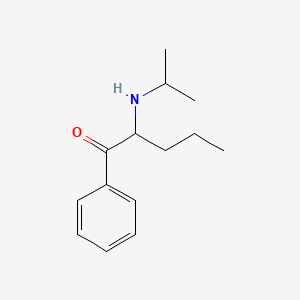
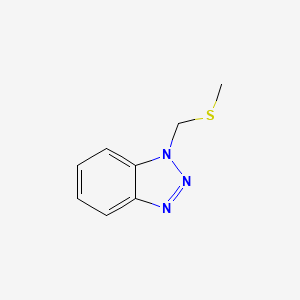
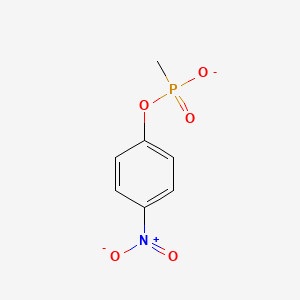
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine](/img/structure/B1653431.png)
![1-[4-(Methylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1653432.png)
![2-Phenyl-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B1653437.png)